molecular formula C10H8N4O B1445327 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- CAS No. 1186609-84-6

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-

Cat. No.: B1445327
CAS No.: 1186609-84-6
M. Wt: 200.2 g/mol
InChI Key: HZYCUGGIZNFKPA-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- (CAS: 942185-01-5) belongs to the pyrazolo[3,4-b]pyridine family, a scaffold renowned for its diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial properties . This article provides a detailed comparison with structurally and functionally related compounds, leveraging data from synthesis, biological evaluations, and physicochemical analyses of analogs.

Properties

IUPAC Name

3-(furan-2-yl)-2H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-6-4-7-9(8-2-1-3-15-8)13-14-10(7)12-5-6/h1-5H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCUGGIZNFKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C3C=C(C=NC3=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Using Basic Ionic Liquids

One effective approach to synthesize pyrazolo[3,4-b]pyridine derivatives, including 1H-pyrazolo[3,4-b]pyridin-5-amine analogs, involves cyclocondensation catalyzed by basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH). This method typically uses 5-aminopyrazole derivatives, aroylacetonitriles, and aryl aldehydes as starting materials.

Procedure:

  • Mix 5-aminopyrazole (1 mmol), aroylacetonitrile (1.05 mmol), and aryl aldehyde (1.05 mmol) in 30 mol% [bmIm]OH.
  • Stir the mixture at room temperature for approximately 4 hours.
  • Confirm reaction completion via TLC.
  • Add cold water, stir for 30 minutes to precipitate the product.
  • Filter, dry under vacuum, and purify by recrystallization in ethanol.

Optimization and Yields:

  • Using 10 mol% [bmIm]OH in ethanol at room temperature yields about 67%.
  • Traditional bases like triethylamine and ammonium acetate yield 69% and 82%, respectively.
  • Solvent effects: tetrahydrofuran, acetonitrile, and acetone gave moderate yields (51-64%), while DMF resulted in lower yield (~27%).

This method is advantageous due to mild conditions, recyclability of ionic liquids, and environmentally friendly solvent usage.

One-Pot Solvent-Free Synthesis via Azlactones

Another innovative method involves a one-pot, solvent-free synthesis starting from 5-aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones). This approach proceeds through:

  • Heating 5-aminopyrazole with azlactone at 150 °C without solvent to form tetrahydro-1H-pyrazolo[3,4-b]pyridinone intermediates.
  • Subsequent elimination of benzamide in a superbasic medium (tert-butoxide potassium in DMSO) to yield the pyrazolo[3,4-b]pyridin-6-ones.

This method is notable for:

  • Economic and environmental benefits due to solvent-free conditions.
  • Moderate yields (~62% for key intermediates).
  • Ability to tune reaction time and temperature for optimal conversion.

The superbasic medium facilitates elimination of the benzamide group, which is otherwise a poor leaving group, enhancing product formation.

Synthesis via Condensation with Furan-2-carbaldehyde

A targeted synthesis of N-(furan-2-yl-methylene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a close analog of the compound of interest, involves condensation of 3-aminopyrazolopyridine with furan-2-carbaldehyde.

Procedure:

  • Dissolve 3-aminopyrazolopyridine in acetonitrile.
  • Add furan-2-carbaldehyde and a catalytic amount of acetic acid.
  • Stir at room temperature for 5 hours.
  • Remove acetonitrile under vacuum.
  • Dilute with cold water to precipitate the product.
  • Filter and recrystallize from ethanol.

Yield and Characterization:

  • The product is obtained in 87% yield as pale yellow powder.
  • Characterized by IR, 1H NMR, and mass spectrometry confirming the structure.

This method provides a straightforward route to introduce the furan moiety at the 3-position of the pyrazolo[3,4-b]pyridine core.

Alkylation and Functionalization of the Furan-Substituted Pyrazolopyridine

Following the condensation, further functionalization can be achieved by alkylation of the N-(furan-2-yl-methylene) derivative.

General Alkylation Method:

  • Suspend the furan-substituted pyrazolopyridine in dry DMF.
  • Add potassium carbonate as base.
  • Add halo-compounds such as ethyl chloroacetate or chloroacetonitrile dropwise.
  • Stir at room temperature for 13 hours.
  • Quench with ice-cold water to precipitate the alkylated product.
  • Filter and recrystallize from ethanol.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Ionic Liquid Catalyzed Cyclocondensation 5-Aminopyrazole, aroylacetonitrile, aryl aldehyde, [bmIm]OH, ethanol, RT, 4 h 67-82 Mild, recyclable catalyst, solvent effects studied
One-Pot Solvent-Free Azlactone Method 5-Aminopyrazole, azlactone, heating 150 °C, t-BuOK/DMSO ~62 Environmentally friendly, superbasic medium for elimination
Condensation with Furan-2-carbaldehyde 3-Aminopyrazolopyridine, furan-2-carbaldehyde, acetonitrile, acetic acid, RT, 5 h 87 Simple, high-yielding, direct furan introduction
Alkylation of Furan-Substituted Derivative Halo-compounds, K2CO3, DMF, RT, 13 h Variable Enables further functionalization

Research Findings and Notes

  • The use of basic ionic liquids as catalysts offers a green chemistry approach with good yields and mild conditions.
  • Solvent-free methods reduce environmental impact and simplify purification steps.
  • The condensation with furan-2-carbaldehyde is a reliable method to introduce the 2-furanyl group specifically at the 3-position.
  • Alkylation reactions provide structural diversity, which is crucial for tuning biological activity.
  • Characterization through NMR, IR, and mass spectrometry confirms the integrity and purity of synthesized compounds.
  • These methods have been validated across multiple studies, demonstrating reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolopyridine core.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . These interactions can trigger downstream signaling pathways that lead to various biological effects, such as cell proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Key Substituents and Similarity Scores

The 3-position of the pyrazolo[3,4-b]pyridine core is critical for modulating activity. Substituents range from aromatic rings (e.g., phenyl, thienyl) to halogens and alkyl groups. Structural similarity scores (Table 1) highlight analogs with overlapping features:

Table 1: Structural Comparison of Selected Derivatives

Compound Name Substituent at C3 Structural Similarity Score* Reference
3-(2-Furanyl)-1H-pyrazolo[3,4-b]pyridin-5-amine 2-Furanyl Reference (1.00)
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine Methyl 0.88
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine Bromo 0.83
APcK110 (3-(4-Fluorophenyl) derivative) 4-Fluorophenyl N/A
3-Phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine Phenyl N/A

*Similarity scores derived from molecular fingerprint comparisons .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-furanyl group is electron-rich due to the oxygen atom, contrasting with electron-withdrawing substituents like bromo or trifluoromethyl .
  • Aromatic vs. Non-Aromatic: Thieno[2,3-d]pyrimidine hybrids (e.g., ) incorporate fused heterocycles, enhancing π-π stacking interactions compared to monocyclic substituents .

Comparative Insights :

  • Kinase Inhibition : Fluorophenyl (APcK110) and trifluoromethyl derivatives exhibit potent kinase inhibition, suggesting electron-withdrawing groups enhance target binding . The furanyl group’s electronic profile may favor interactions with polar residues in active sites.
  • Anticancer Activity: Thieno[2,3-d]pyrimidine hybrids demonstrate enhanced activity due to dual pharmacophores, a strategy applicable to furanyl derivatives .

Physicochemical Properties

Table 4: Property Comparison

Compound Name logP* Solubility (mg/mL) Metabolic Stability
3-(2-Furanyl)- (Target) ~2.1 (predicted) Moderate (Oxygen enhances polarity) Moderate (Furan oxidation susceptibility)
3-Methyl- ~1.8 High High
3-Bromo- ~2.5 Low Low
3-(Trifluoromethyl)- ~3.0 Very Low High (CF3 stability)

*Predicted using QSAR models.

Key Takeaways :

  • Solubility : The furanyl group’s oxygen atom likely improves aqueous solubility compared to hydrophobic substituents like phenyl or trifluoromethyl.

Biological Activity

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the family of pyrazolopyridines, which are characterized by the fusion of pyrazole and pyridine rings. The unique structural features of this compound enable it to interact with various biological targets, particularly in cancer therapy.

The biological activity of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- is primarily attributed to its role as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells. This compound has shown promising results in inhibiting the kinase activity of ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase), which plays a significant role in cellular stress responses and cancer progression .

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- exhibits several biochemical properties that contribute to its biological activity:

  • Kinase Inhibition : The compound inhibits various kinases involved in cancer cell signaling pathways.
  • Cellular Effects : It has been observed to reduce the migration and invasion capabilities of certain cancer cells, such as 4T1 cells, by modulating signaling pathways .
  • Molecular Interactions : The compound interacts with specific enzymes and receptors, influencing their activity and downstream signaling .

Research Findings

Recent studies have focused on the antiproliferative effects of this compound against different cancer cell lines. For instance:

  • In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-proliferative activity against A549 (lung) and HCT-116 (colon) cancer cell lines. Compound derivatives showed IC50 values ranging from low micromolar concentrations .

Table 1: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
OtherEGFR WT0.016
OtherEGFR T790M0.236

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives:

  • EGFR Inhibition : A study focused on synthesizing new derivatives that act as epidermal growth factor receptor inhibitors (EGFRIs). The most promising derivative exhibited potent inhibitory effects against both wild-type and mutant EGFR with IC50 values significantly lower than existing treatments .
  • Cytotoxicity Assessment : Another study assessed the cytotoxicity of various derivatives against multiple cancer cell lines, revealing that modifications in the chemical structure could enhance or diminish activity. Compounds with specific substituents showed improved selectivity and potency against tumor cells while maintaining low toxicity to normal cells .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(2-furanyl)-1H-pyrazolo[3,4-b]pyridin-5-amine?

  • Methodological Answer : Two primary synthetic routes are documented:
  • Multicomponent Reaction (MCR) : Combines aldehydes, 3-oxopropanenitrile, and 1H-pyrazol-5-amine precursors under mild, catalyst-free conditions. This one-pot method favors structural diversity and scalability .
  • Condensation with TFA Catalysis : Reacts substituted pyrazol-5-amine derivatives with α,β-unsaturated ketones (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene under reflux, using trifluoroacetic acid (TFA) as a catalyst. This method emphasizes regioselectivity control .
  • Key Characterization : Confirm product integrity via 1^1H/13^13C NMR (chemical shifts for furan protons: ~6.3–7.4 ppm), IR (amine N-H stretch: ~3300–3400 cm1^{-1}), and mass spectrometry .

Q. What spectroscopic and chromatographic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR identifies furan ring protons (δ 6.3–7.4 ppm) and pyrazole/pyridine backbone protons (δ 7.5–8.5 ppm). 13^13C NMR confirms carbonyl/amine functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H8_8N4_4O: theoretical 188.07 g/mol) .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at –20°C in amber vials under inert gas (N2_2/Ar) to prevent oxidation of the furan ring. Use desiccants to avoid hygroscopic degradation .
  • Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How does the 3-(2-furanyl) substituent influence regioselectivity in pyrazolo[3,4-b]pyridine synthesis?

  • Methodological Answer :
  • The electron-rich furan ring directs cyclization toward the pyridine nitrogen, favoring pyrazolo[3,4-b]pyridine over pyrazolo[1,5-a]pyrimidine isomers. Comparative studies with chloro/methoxy substituents show furan’s unique π-stacking interactions during transition-state stabilization .
  • Experimental Design : Synthesize analogs with varying substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) and analyze regioselectivity via 1^1H NMR and X-ray crystallography .

Q. What in vitro models are suitable for evaluating its anti-inflammatory and anticancer potential?

  • Methodological Answer :
  • Anti-inflammatory Assays : Measure COX-2 inhibition (ELISA) in LPS-stimulated macrophages and IL-6/TNF-α suppression in RAW 264.7 cells .
  • Anticancer Profiling : Screen against NCI-60 cell lines, with follow-up mechanistic studies (e.g., apoptosis via Annexin V/PI staining, cell cycle arrest by flow cytometry) .
  • Target Identification : Use kinase profiling (e.g., Eurofins KinaseProfiler) to identify binding partners (e.g., JAK2, EGFR) .

Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., JAK2 PDB: 4U6J). Focus on furan’s role in hydrogen bonding with Lys882 .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with synthetic analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity across studies?

  • Methodological Answer :
  • Purity Verification : Re-analyze compounds via HPLC and NMR to rule out impurities (>95% purity required) .
  • Assay Standardization : Replicate experiments using consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting IC50_{50} values may arise from varying assay endpoints) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-

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